molecular formula C27H27N3O3 B605924 BAY-1316957 CAS No. 1613264-40-6

BAY-1316957

Cat. No.: B605924
CAS No.: 1613264-40-6
M. Wt: 441.531
InChI Key: FHXIZAPGGULPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-1316957 is a benzimidazolecarboxylic acid derivative identified as a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). This compound has shown promise in the treatment of endometriosis, a condition characterized by the presence and growth of endometrial tissue outside the uterine cavity, often associated with severe pelvic pain .

Preparation Methods

The synthesis of BAY-1316957 involves high-throughput screening and rational design to identify benzimidazole derivatives as novel hEP4-R antagonists. A key step in the synthesis is the methyl substitution adjacent to the carboxylic acid, which improves pharmacokinetic properties by reducing glucuronidation . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BAY-1316957 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions are not extensively documented in the available literature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BAY-1316957 has several scientific research applications:

Mechanism of Action

BAY-1316957 exerts its effects by selectively antagonizing the human prostaglandin E2 receptor subtype 4 (hEP4-R). This receptor is involved in inflammatory and nociceptive pathways. By blocking this receptor, this compound reduces the production of inflammatory mediators and alleviates pain associated with endometriosis .

Comparison with Similar Compounds

BAY-1316957 is unique due to its high potency and selectivity for the hEP4-R. Similar compounds include:

This compound stands out due to its specific targeting of the hEP4-R, making it a promising candidate for further research and development in the treatment of endometriosis.

Properties

IUPAC Name

2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXIZAPGGULPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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